6-hydroxypyridine-2,5-dicarboxylic acid
Description
6-Hydroxypyridine-2,5-dicarboxylic acid is a pyridine derivative featuring two carboxylic acid groups at positions 2 and 5, along with a hydroxyl group at position 6.
Properties
CAS No. |
19841-78-2 |
|---|---|
Molecular Formula |
C7H5NO5 |
Molecular Weight |
183.1 |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Halogen Replacement in Brominated Precursors
A widely reported method involves substituting halogen atoms with hydroxyl groups in brominated pyridine derivatives. For instance, 4-bromopyridine-2,6-dicarboxylic acid diethyl ester undergoes hydrolysis in sodium hydroxide solution, where the bromine atom at position 4 is replaced by a hydroxyl group. Adapting this strategy for 6-hydroxypyridine-2,5-dicarboxylic acid would require a precursor such as 6-bromopyridine-2,5-dicarboxylic acid ester .
Reaction Conditions :
-
Solvent : Methanol or ethanol
-
Temperature : Room temperature (20–25°C)
The reaction proceeds via an SN2 mechanism, where hydroxide ions attack the electrophilic carbon adjacent to the bromine atom. After filtration and recrystallization, yields exceeding 85% have been reported for analogous compounds.
Substitution in 3-Bromo-2,6-dimethylpyridine
Another approach involves substituting bromine in 3-bromo-2,6-dimethylpyridine with hydroxyl groups under alkaline conditions. While this method primarily targets 2,6-disubstituted products, modifying the starting material to 5-bromo-2-methylpyridine-6-carboxylic acid could theoretically yield the desired compound.
Key Considerations :
-
Selectivity : Steric hindrance from adjacent methyl or carboxyl groups may reduce substitution efficiency.
-
Purity : Recrystallization in water or ethanol is critical to isolate the product.
Microbial Hydroxylation Using Burkholderia sp. MAK1
Biocatalytic Oxyfunctionalization
Whole-cell biocatalysts like Burkholderia sp. MAK1 enable regioselective hydroxylation of pyridine derivatives. For example, 4-chloropyridin-2-amine is converted to 6-amino-4-chloro-pyridin-3-ol with a production rate of 7.4 mg (g biomass)⁻¹ h⁻¹ at 35°C. Applying this to pyridine-2,5-dicarboxylic acid could introduce a hydroxyl group at position 6.
Optimized Parameters :
-
Temperature : 30–35°C
-
pH : Neutral to slightly acidic
Limitations :
-
Substrate Specificity : Bulky substituents (e.g., trifluoromethyl or cyano groups) at position 4 hinder hydroxylation.
-
Byproducts : Dimerization may occur, as observed in the conversion of 3-amino-6-methyl-pyridin-2-ol to a 278 Da dimer.
Oxidation-Hydrolysis of Dihydropyridine Derivatives
One-Pot Halogenation and Cyclization
A patent by CN110229096B describes a method for synthesizing pyridinedicarboxylic acids via halogenation and cyclization of 1,7-pimelic acid derivatives . While designed for 2,6-dicarboxylic acids, adapting the protocol for 2,5-substituted analogs could involve:
-
Halogenation : Treating 1,7-pimelic acid with bromine or chlorine to form a tetrahalogenated intermediate.
-
Cyclization : Reacting with ammonia to generate a dihydropyridine derivative.
-
Oxidation : Using KMnO₄ or HNO₃ to oxidize methyl groups to carboxyl groups.
Advantages :
-
Scalability : Suitable for industrial production due to minimal wastewater generation.
Comparative Analysis of Synthetic Routes
| Method | Starting Material | Yield | Temperature | Time | Key Challenge |
|---|---|---|---|---|---|
| Nucleophilic Substitution | 6-Bromopyridine-2,5-dicarboxylate | ~85% | 20–25°C | 6–12 h | Precursor availability |
| Microbial Hydroxylation | Pyridine-2,5-dicarboxylic acid | ~34% | 30–35°C | 20 h | Regioselectivity control |
| Oxidation-Hydrolysis | 1,7-Pimelic acid derivatives | ~91.6% | 40–80°C | 10–12 h | Multi-step optimization |
Chemical Reactions Analysis
Types of Reactions
6-Hydroxypyridine-2,5-dicarboxylic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be further oxidized to form quinones.
Reduction: The carboxyl groups can be reduced to form alcohols.
Substitution: The hydroxyl and carboxyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide under acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Nucleophiles such as amines or alcohols in the presence of catalysts like sulfuric acid or phosphoric acid.
Major Products
Oxidation: Formation of quinones.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of esters or amides.
Scientific Research Applications
6-Hydroxypyridine-2,5-dicarboxylic acid has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry to form metal complexes with unique properties.
Medicine: Explored for its antimicrobial and cytotoxic effects, making it a candidate for drug development.
Industry: Utilized in the synthesis of advanced materials and as a precursor for various chemical processes.
Mechanism of Action
The mechanism of action of 6-hydroxypyridine-2,5-dicarboxylic acid involves its ability to chelate metal ions, forming stable complexes. This chelation can inhibit the activity of metalloenzymes by binding to their active sites. Additionally, the compound’s hydroxyl and carboxyl groups can participate in hydrogen bonding and electrostatic interactions, affecting molecular pathways and cellular processes .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes key structural, physicochemical, and functional differences between 6-hydroxypyridine-2,5-dicarboxylic acid and related pyridine dicarboxylates:
Key Comparative Analysis
Structural and Functional Differences: The 6-hydroxyl group in the target compound introduces additional hydrogen-bonding capacity compared to non-hydroxylated analogs like pyridine-2,5-dicarboxylic acid. This may enhance its role in stabilizing crystal lattices or MOF architectures . Positional isomerism significantly impacts properties. For example, pyridine-2,6-dicarboxylic acid (dipicolinic acid) forms robust coordination complexes due to its symmetric carboxylate groups , whereas the asymmetric 2,5-dicarboxylate configuration in pyridine-2,5-dicarboxylic acid facilitates unique Mn(II) coordination geometries .
Physicochemical Properties: The hydroxyl group in this compound likely increases its water solubility compared to pyridine-2,5-dicarboxylic acid (5 g/L for dipicolinic acid ).
Coordination Chemistry: Pyridine-2,5-dicarboxylic acid forms 3D Mn(II) coordination networks via hydrogen bonding and π-π interactions . The addition of a hydroxyl group in the target compound could enable tridentate binding (two carboxylates + hydroxyl), offering novel coordination modes. In contrast, pyridine-2,6-dicarboxylic acid acts as a tetradentate ligand in MOFs, contributing to high surface areas and hydrogen storage capacities .
Applications :
- Pharmaceuticals : Dimethyl pyridine-2,5-dicarboxylate (a derivative) is an intermediate in antitumor agent synthesis . The hydroxyl group in the target compound may improve bioavailability or enable targeted derivatization.
- Materials Science : Hydroxylated pyridine dicarboxylates could enhance MOF stability through additional hydrogen bonds, as seen in pyridine-2,6-dicarboxylic acid-based frameworks .
Safety and Environmental Impact: While 2,2'-bipyridine-5,5'-dicarboxylic acid is a skin irritant but non-PBT/vPvB , the hydroxyl group in this compound may alter its toxicity profile.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 6-hydroxypyridine-2,5-dicarboxylic acid, and how can purity be validated?
- Methodological Answer : Synthesis can be optimized via esterification of pyridine derivatives followed by selective hydrolysis. For example, diethyl ester precursors (e.g., pyridine-3,5-dicarboxylic acid diethyl esters) can be hydrolyzed under acidic or basic conditions. Purification via recrystallization in solvents like ethanol/water mixtures is recommended. Validate purity using FT-IR (to confirm carboxylic acid C=O stretches at ~1700 cm⁻¹) and ¹H/¹³C NMR (to assess proton environments and ester-to-acid conversion) . High-performance liquid chromatography (HPLC) can further confirm purity.
Q. Which spectroscopic and crystallographic techniques are critical for structural elucidation?
- Methodological Answer : Single-crystal X-ray diffraction (XRD) is essential for resolving molecular geometry and hydrogen-bonding networks, as demonstrated for analogous pyridine dicarboxylates . Pair this with Hirshfeld surface analysis to quantify intermolecular interactions (e.g., O–H···O bonds). Complement crystallographic data with FT-IR for functional group identification and ¹H NMR to probe proton environments (e.g., hydroxyl protons at δ ~12–14 ppm). Use SHELX programs for refinement, leveraging their robustness in handling small-molecule data .
Q. How can researchers mitigate inconsistencies in crystallographic data across studies?
- Methodological Answer : Discrepancies often arise from solvent effects or polymorphism. Replicate synthesis under controlled conditions (e.g., solvent polarity, temperature) and validate results using multiple techniques (XRD, powder XRD, and thermal analysis). Cross-reference geometric parameters (bond lengths, angles) with density functional theory (DFT)-optimized structures to identify outliers .
Advanced Research Questions
Q. What strategies enhance the utility of this compound as a ligand in coordination polymers or MOFs?
- Methodological Answer : The compound’s two carboxylate groups and hydroxyl moiety enable diverse coordination modes (e.g., bridging or chelating). Design MOFs by combining it with transition metals (e.g., Zn²⁺, Mn²⁺) and auxiliary ligands (e.g., 2,2′-bipyridine) to tune topology. Monitor pH during synthesis to control deprotonation states. Characterize frameworks using XRD, BET surface area analysis, and luminescence studies, as seen in related pyridine-dicarboxylate MOFs .
Q. How do DFT studies improve understanding of metal-ligand interactions in complexes of this compound?
- Methodological Answer : DFT calculations (e.g., B3LYP/6-31G*) predict electronic structures, binding energies, and spin states. For example, analyze the hydroxyl group’s role in stabilizing metal coordination via hydrogen bonding. Compare computed IR/Raman spectra with experimental data to validate models. Studies on Mn/Zn complexes with pyridine-N-oxide dicarboxylates demonstrate this approach .
Q. Can this compound contribute to luminescent MOFs, and how is this evaluated?
- Methodological Answer : The aromatic pyridine core and hydroxyl group may enable ligand-centered luminescence. Synthesize lanthanide-based MOFs (e.g., Eu³⁺, Tb³⁺) and assess emission spectra under UV excitation. Compare quantum yields with non-hydroxylated analogs to isolate electronic effects. Reference studies on bipyridine-dicarboxylate MOFs for methodology .
Q. What methodologies assess bioactivity, such as enzyme inhibition or antiproliferative effects?
- Methodological Answer : Conduct in vitro assays (e.g., MTT for cytotoxicity) using cancer cell lines. For enzyme inhibition, employ kinetic assays (e.g., UV-Vis monitoring of substrate conversion). Molecular docking studies can predict binding to active sites (e.g., using AutoDock Vina). Antiproliferative studies on Mn/Zn coordination complexes provide a template .
Data Contradiction Analysis
Q. How should conflicting data on hydrogen bonding or coordination geometry be resolved?
- Methodological Answer : Use Hirshfeld surface analysis to quantify interaction ratios (e.g., O···H vs. C···H contacts) and compare with XRD data. If computational results (DFT) conflict with crystallography, re-optimize structures with solvent effect corrections. For coordination geometry mismatches, verify metal oxidation states via X-ray photoelectron spectroscopy (XPS) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
